4-Chloro-2-iodobenzoyl chloride

Übersicht

Beschreibung

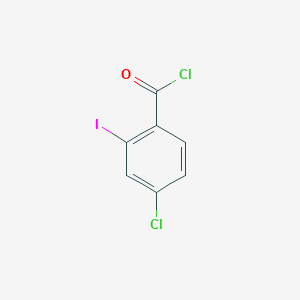

4-Chloro-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodobenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoyl chloride. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.

Reduction Reactions: The compound can be reduced to form 4-chloro-2-iodobenzyl alcohol under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in these reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoyl chlorides, while reduction reactions produce benzyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-iodobenzoyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Iodobenzoyl chloride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Chlorobenzoyl chloride: Lacks the iodine atom, which limits its use in coupling reactions compared to 4-chloro-2-iodobenzoyl chloride.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and research .

Biologische Aktivität

4-Chloro-2-iodobenzoyl chloride (C7H3Cl2IO) is an organochlorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural and physicochemical properties:

- Molecular Formula : C7H3Cl2IO

- Molecular Weight : 281.91 g/mol

- Log P (Partition Coefficient) : 2.07 (iLOGP), indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential interactions with drug metabolism pathways. Furthermore, it also inhibits CYP2C9 but does not affect other CYP enzymes such as CYP2D6 or CYP3A4 .

2. Transporter Interactions

The compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating its ability to cross the BBB, which is crucial for central nervous system (CNS) drug development . However, it is noted that it does not act as a substrate for P-glycoprotein (P-gp), which suggests it may not be actively effluxed from the brain.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various compounds, including chlorinated derivatives like this compound. The findings suggested that compounds with similar structures exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria. While specific data on this compound's MIC (Minimum Inhibitory Concentration) was not detailed, the general trend indicates potential utility in antimicrobial applications .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in target proteins, including enzymes and receptors. This mechanism is common among acyl chlorides, leading to covalent modifications that can inhibit enzyme function or alter receptor signaling pathways.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | CYP1A2 Inhibitor; CYP2C9 Inhibitor |

| Transporter Interaction | BBB permeant; Non-substrate for P-gp |

| Antimicrobial Activity | Potential efficacy against bacterial strains |

| Cytotoxicity | Variable; dependent on structural modifications |

Eigenschaften

IUPAC Name |

4-chloro-2-iodobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGMGECIFCNVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.